Benzyl (4-chloropyridin-3-yl)carbamate
Overview
Description
“Benzyl (4-chloropyridin-3-yl)carbamate” is a chemical compound . It has diverse applications, ranging from drug development to material synthesis, thanks to its unique properties and versatility.
Synthesis Analysis
The synthesis of carbamates involves a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times . Another synthesis method involves the use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent .Molecular Structure Analysis
The molecular formula of “this compound” is C13H11ClN2O2 . The InChI code is 1S/C13H11ClN2O2/c14-11-6-7-15-12(8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17) .Chemical Reactions Analysis
Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . They can be installed and removed under relatively mild conditions . Two popular carbamate protecting groups are Boc (t-Butyloxycarbonyl) and CBz (carboxybenzyl) .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 262.69 g/mol . It is slightly soluble in water, but highly soluble in organic solvents such as acetone and chloroform .Scientific Research Applications
Scientific Research Applications of Benzyl (4-chloropyridin-3-yl)carbamate
Catalysis and Synthesis of Heterocycles Zhang et al. (2006) explored the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, which includes this compound. This process is effective for forming piperidine derivatives and demonstrates the utility of this compound in the synthesis of heterocycles (Zhang et al., 2006).
Enzyme Inhibition Studies Magar et al. (2021) studied benzyl carbamate derivatives as selective inhibitors of butyrylcholinesterase (BChE), highlighting the potential of this compound in enzyme inhibition research (Magar et al., 2021).
Spectroscopic Analysis and Material Properties Rao et al. (2016) conducted a combined experimental and theoretical study on the vibrational and electronic properties of Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate (BPMC), a related compound, providing insights into the spectroscopic analysis and material properties of such compounds (Rao et al., 2016).
Pharmacological Research In pharmacological research, benzyl carbamates have been studied for their cholinesterase inhibitory activity, which could be relevant for understanding the pharmacological applications of this compound. Bąk et al. (2019) explored this aspect in their research (Bąk et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
benzyl N-(4-chloropyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-6-7-15-8-12(11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGOGIOLUVMABD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CN=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20739582 | |
Record name | Benzyl (4-chloropyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20739582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033418-69-7 | |
Record name | Benzyl (4-chloropyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20739582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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